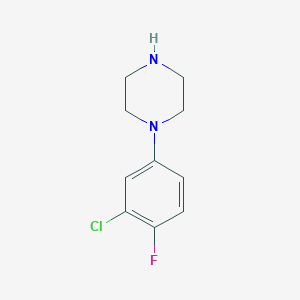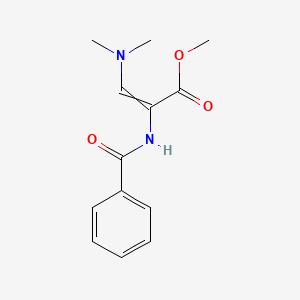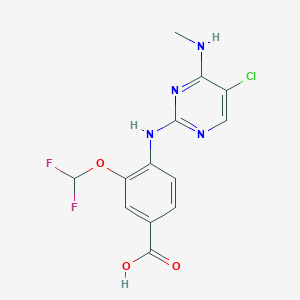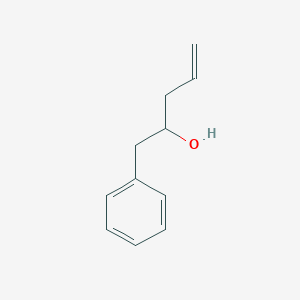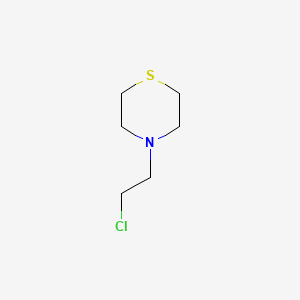
4-(2-Chloroethyl)thiomorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chloroethyl)thiomorpholine is a heterocyclic organic compound with the molecular formula C6H12ClNS. It belongs to the class of thiomorpholines, which are sulfur-containing analogs of morpholines. This compound is characterized by the presence of a chloroethyl group attached to the nitrogen atom of the thiomorpholine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroethyl)thiomorpholine typically involves the reaction of thiomorpholine with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-chloroethanol is replaced by the thiomorpholine nitrogen, forming the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloroethyl)thiomorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound 1,1-dioxide.
Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.
Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like ammonia or thiols can be used under basic conditions.
Major Products Formed
Oxidation: this compound 1,1-dioxide.
Reduction: 4-(2-ethyl)thiomorpholine.
Substitution: Various substituted thiomorpholines depending on the nucleophile used.
Scientific Research Applications
4-(2-Chloroethyl)thiomorpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a potential therapeutic agent.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 4-(2-Chloroethyl)thiomorpholine involves its interaction with cellular targets, leading to various biological effects. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, such as DNA and proteins, potentially leading to cytotoxic effects. This property is being explored for its potential use in cancer therapy.
Comparison with Similar Compounds
Similar Compounds
4-(2-Bromoethyl)thiomorpholine: Similar structure but with a bromoethyl group instead of a chloroethyl group.
4-(2-Hydroxyethyl)thiomorpholine: Contains a hydroxyethyl group instead of a chloroethyl group.
4-(2-Methoxyethyl)thiomorpholine: Contains a methoxyethyl group instead of a chloroethyl group.
Uniqueness
4-(2-Chloroethyl)thiomorpholine is unique due to its chloroethyl group, which imparts distinct reactivity and potential biological activity. The presence of the chlorine atom makes it more reactive in nucleophilic substitution reactions compared to its bromo and hydroxy analogs.
Properties
CAS No. |
63906-73-0 |
|---|---|
Molecular Formula |
C6H12ClNS |
Molecular Weight |
165.69 g/mol |
IUPAC Name |
4-(2-chloroethyl)thiomorpholine |
InChI |
InChI=1S/C6H12ClNS/c7-1-2-8-3-5-9-6-4-8/h1-6H2 |
InChI Key |
FZAWPBDFRQGFGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(Furan-3-yl)-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B8803363.png)
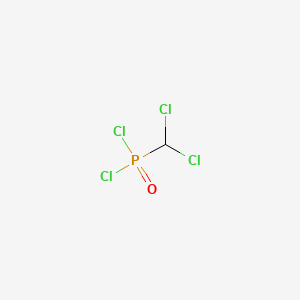
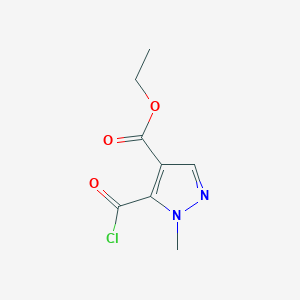
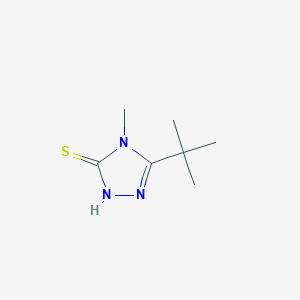

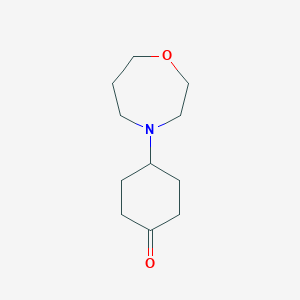
![3-[(2-Nitrophenyl)amino]propan-1-ol](/img/structure/B8803401.png)
![Ethyl n-[[5-methyl-2-(isopropyl)cyclohexyl]carbonyl]glycinate](/img/structure/B8803407.png)
